molecular formula C19H22N4O3S B2569278 N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1239130-25-6

N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2569278
CAS No.: 1239130-25-6
M. Wt: 386.47
InChI Key: JZEZSMZRXDTSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by:

  • A pyrazole core substituted at position 3 with a 2,4-dimethylthiazol-5-yl group.
  • A carboxamide group at position 5, linked to a 3,4-dimethoxyphenethyl moiety.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)14-10-15(23-22-14)19(24)20-8-7-13-5-6-16(25-3)17(9-13)26-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEZSMZRXDTSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazole vs. Thiadiazole Derivatives
  • Target Compound : Pyrazole core with carboxamide and thiazole substituents .
  • Thiadiazole Analogs (e.g., 18j, 18k) : Feature a 1,3,4-thiadiazole core instead of pyrazole. The sulfur atom in thiadiazole may alter electronic properties and binding specificity compared to pyrazole .
Substituent Diversity
Compound Name Core Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazole 3,4-Dimethoxyphenethyl, 2,4-dimethylthiazol-5-yl ~439.5 (calculated) Not Reported
3a () Pyrazole Phenyl, 5-chloro, 4-cyano 403.1 133–135
18j () Thiadiazole Pyridin-4-yl, 3,5-dimethoxyphenyl ~354.4 (calculated) 179–180
N-(1,3-benzothiazol-2-yl)-... () Pyrazole Benzothiazole, 5-methylthiophen-2-yl 356.4 Not Reported

Key Observations :

  • Lipophilicity : The target compound’s dimethoxyphenethyl group increases lipophilicity compared to phenyl or pyridinyl substituents in analogs .
  • Electronic Effects: Electron-donating methoxy groups may stabilize aromatic interactions, while electron-withdrawing groups (e.g., cyano in 3a) enhance polarity .

Physicochemical Properties

  • Solubility: The target compound’s high lipophilicity may reduce aqueous solubility compared to polar analogs like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () .
  • Melting Points : Thiadiazole derivatives (e.g., 18j: 179–180°C) exhibit higher melting points than pyrazole analogs, likely due to enhanced crystallinity from sulfur-based packing .

Stability and Reactivity

  • Carboxamide Stability : Resistant to hydrolysis under physiological conditions, similar to analogs in and .
  • Thiazole Reactivity : Susceptible to oxidation at the sulfur atom, unlike pyrazole or thiadiazole cores .

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